(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol
Overview
Description
“(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene is described. Development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene gives the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .
Scientific Research Applications
Cardioprotective Properties
The compound and its derivatives have been explored for their cardioprotective effects. Research indicates that certain analogues can significantly increase heart contractile function in heart failure models, suggesting their potential in treating heart conditions. For instance, (N)-methanocarba (bicyclo[3.1.0]hexane) system compounds were found to protect against heart failure by potentially activating cardioprotective channels (Kumar et al., 2013), (Kumar et al., 2010).
Neuroprotective Potential
The compound's derivatives have shown promise in neuroprotective applications. Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a derivative, has been developed as a potential neuroprotective drug. Radiolabeling and biodistribution studies indicate its ability to cross the brain-blood barrier and accumulate in cortical brain areas, suggesting its potential in treating neurodegenerative diseases (Yu et al., 2003).
Antipsychotic Effects
Derivatives of (1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol have been studied for their potential antipsychotic properties. For instance, the compound LY404039, a group II metabotropic glutamate receptor agonist, has been shown to have efficacy in treating schizophrenia symptoms. This compound and its derivatives could be significant in the development of new antipsychotic medications (Fell et al., 2008), (Takamori et al., 2003).
Properties
IUPAC Name |
[(1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-3-6-5-1-4(5)2-7-6/h4-8H,1-3H2/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEYJTLKTWQWMB-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H](NC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718897 | |
Record name | [(1R,2S,5S)-3-Azabicyclo[3.1.0]hexan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092506-35-8 | |
Record name | [(1R,2S,5S)-3-Azabicyclo[3.1.0]hexan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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